2,5-二溴-4-甲基咪唑

描述

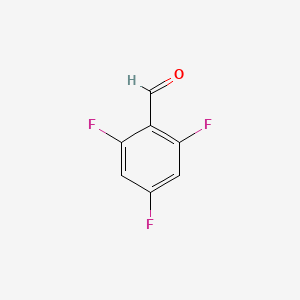

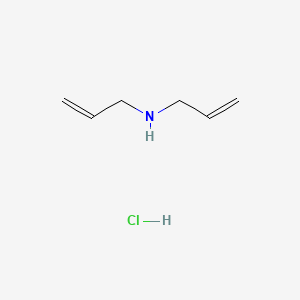

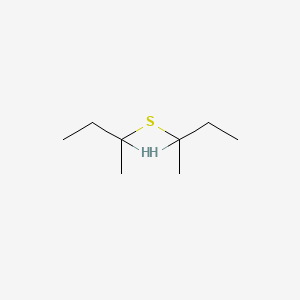

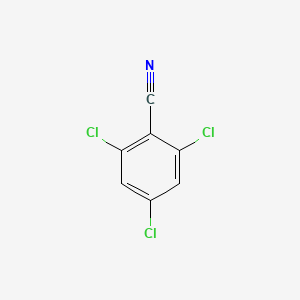

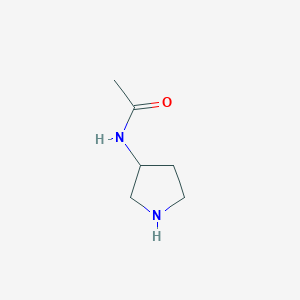

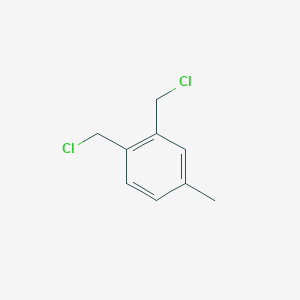

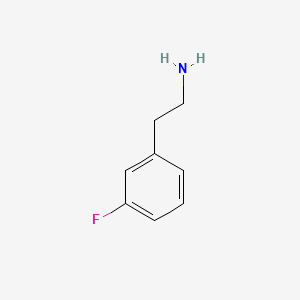

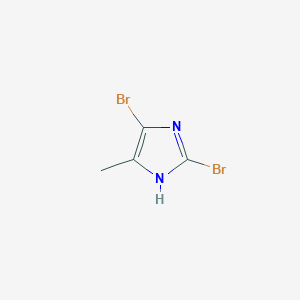

2,5-Dibromo-4-methylimidazole is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their applications in pharmaceuticals, with many derivatives exhibiting biological activities such as antiproliferative, antibacterial, and antiparasitic properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a method for synthesizing 4(5),1',5'-trisubstituted 2,4'-biimidazoles involves a two-step synthesis from ethyl adenin-9-ylacetate and bromomalonaldehyde, followed by derivatization and acylation steps . Another approach for synthesizing 2,4-disubstituted 5-nitroimidazoles employs a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction under microwave heating, which is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography. For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines can participate in 1,3-dipolar cycloaddition reactions with nitrones to yield spiro compounds, and can also react with dimethyl acetylene-dicarboxylate to afford but-2-enedioates . Additionally, 2-methyl-4,5-dihydroimidazole has been used as a doubly nucleophilic synthon in the preparation of dihydroimidazole azaprostanoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and reactivity, which are important for their potential applications in drug discovery and synthesis. The antiproliferative activity of these compounds, for example, is a key property for their potential use as cancer therapeutics . The specific properties of 2,5-Dibromo-4-methylimidazole would be expected to include reactivity due to the presence of bromine atoms, which are good leaving groups in substitution reactions, and the potential for further functionalization at the methyl group.

科学研究应用

Carcinogenicity and Food Safety

Formation in Maillard Reaction : 4(5)-Methylimidazole, a compound related to 2,5-Dibromo-4-methylimidazole, forms in Maillard reaction systems like D-glucose/NH(3) and is present in foods and beverages, raising concerns due to its carcinogenicity (Moon & Shibamoto, 2011).

Anticarcinogenic and Antioxidant Effects : Investigations into 4-methylimidazole show it may have anticancer and antioxidant effects, as well as necrotic effects on mouse cells, indicating its potential in pharmaceutical applications (Tazehkand et al., 2017).

Detection in Beverages : Methods for detecting methylimidazoles, including 4-methylimidazole, in beverages highlight the importance of monitoring these compounds for food safety (Xian‐bing Xu et al., 2015).

Toxicology and Health Risk Assessment

Mutagenicity and Carcinogenicity Potential : In silico studies on 4-methylimidazole and its metabolites assess mutagenicity and carcinogenicity, contributing to understanding its health risks (Howard & Choksi, 2020).

Genotoxic Potential Assessment : Assessments of 4-methylimidazole's genotoxic potential, particularly in relation to lung tumors in mice, are crucial for evaluating its safety in food products (Brusick et al., 2020).

Analysis in Food Matrices : Advanced analytical methods for determining 4(5)-methylimidazole in food matrices, like liquid and gas chromatography, underscore its significance in food safety and regulatory compliance (Revelou et al., 2021).

Pharmaceutical and Chemical Synthesis Applications

Antiparasitic and Antibacterial Activities : Synthesis of 2,4-disubstituted 5-nitroimidazoles, closely related to 2,5-dibromo-4-methylimidazole, demonstrates their potential in developing antiparasitic and antibacterial agents (Mathias et al., 2017).

Apoptosis-Inducing Properties in Cancer Research : Ruthenium methylimidazole complex studies reveal its potential in cancer research due to its ability to induce apoptosis and cell cycle arrest in cancer cells (Chen et al., 2016).

Metabolic Studies in Animal Models : Research on the metabolism of 4-methylimidazole in rats and mice provides insights into its pharmacokinetics and potential impact on human health (Fennell et al., 2019).

属性

IUPAC Name |

2,4-dibromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHYUTSGEJYTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347074 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-methylimidazole | |

CAS RN |

219814-29-6 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。